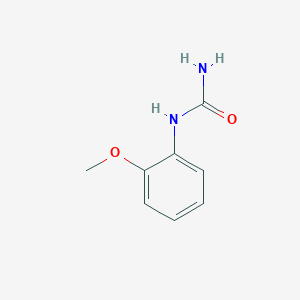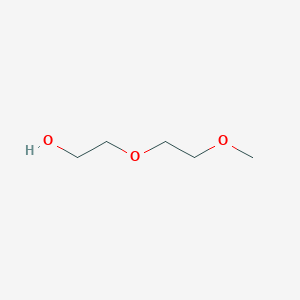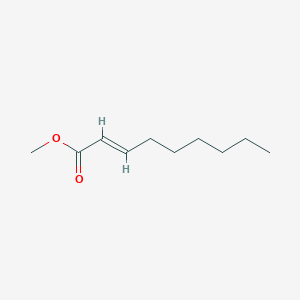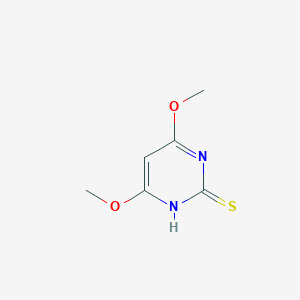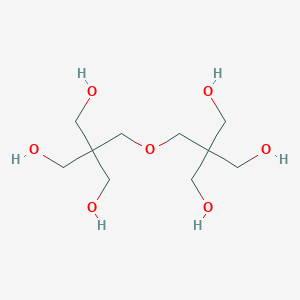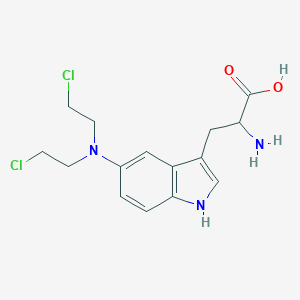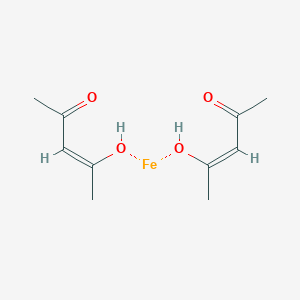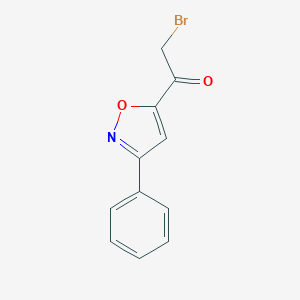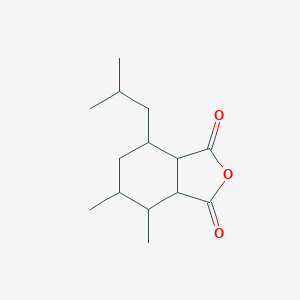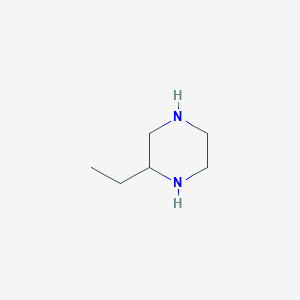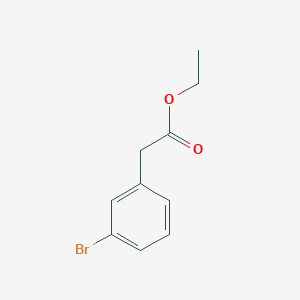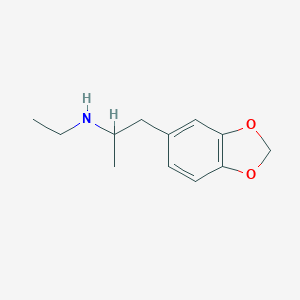
3,4-Methylenedioxy-N-ethylamphetamine
概览
描述
3,4-Methylenedioxy-N-ethylamphetamine (MDEA) is a psychoactive drug that belongs to the amphetamine class of drugs. MDEA is also known as "Eve" and is structurally similar to MDMA (ecstasy). MDEA is a popular research chemical that has been extensively studied for its potential therapeutic applications, particularly in the field of psychiatry.
科研应用
Analytical Method Development and Validation
- A study by Harahap et al. (2020) developed and validated an analytical method to determine MDEA in dried blood spots using gas chromatography-mass spectrometry (GC-MS) Harahap, Irawan, & Kuswardani, 2020.
Forensic Science and Drug Analysis
- Al-Hossaini et al. (2010) utilized GC-MS and GC-IRD analysis to differentiate MDEA from similar substances in forensic science Al-Hossaini, Awad, Deruiter, & Clark, 2010.
- Malaca et al. (2019) reported on the determination of MDEA and other amphetamine-type stimulants in urine samples Malaca, Rosado, Restolho, Rodilla, Rocha, Silva, Margalho, Barroso, & Gallardo, 2019.
Identification and Discrimination Techniques
- A study by Nguyen et al. (2015) used portable capillary electrophoresis with contactless conductivity detection for the identification of MDEA Nguyen, Pham, Ta, Nguyen, Nguyen, Le, Koenka, Sáiz, Hauser, & Mai, 2015.
- Aalberg et al. (2003) focused on chromatographic and spectroscopic methods for identification of MDEA and related substances Aalberg, Deruiter, Noggle, Sippola, & Clark, 2003.
Pharmacological and Toxicological Studies
- Freudenmann & Spitzer (2006) reviewed the pharmacology and toxicology of MDEA, focusing on its effects and potential risks Freudenmann & Spitzer, 2006.
- Passie & Benzenhöfer (2018) explored the use of MDEA and other similar compounds in military and intelligence contexts historically Passie & Benzenhöfer, 2018.
Metabolism and Bioactive Effects
- Meyer et al. (2009) investigated the metabolism of MDEA and its capability to inhibit catechol-O-methyltransferase-catalyzed dopamine 3-methylation Meyer & Maurer, 2009.
Substance Abuse and Detection
- Teunissen et al. (2017) developed a paper spray mass spectrometry method for the quantitative determination of MDEA among other amphetamines in whole blood Teunissen, Fedick, Berendsen, Nielen, Eberlin, Cooks, & Asten, 2017.
性质
CAS 编号 |
14089-52-2 |
|---|---|
产品名称 |
3,4-Methylenedioxy-N-ethylamphetamine |
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11/h4-5,7,9,13H,3,6,8H2,1-2H3 |
InChI 键 |
PVXVWWANJIWJOO-UHFFFAOYSA-N |
SMILES |
CCNC(C)CC1=CC2=C(C=C1)OCO2 |
规范 SMILES |
CCNC(C)CC1=CC2=C(C=C1)OCO2 |
其他 CAS 编号 |
82801-81-8 |
Pictograms |
Irritant |
相关CAS编号 |
82801-81-8 (Parent) 14089-52-2 (parent) 74341-78-9 (hydrochloride) |
同义词 |
(+--)-N-ethyl-alpha-methyl-3,4-(methylenedioxy)phenethylamine (R)-3,4-methylenedioxyethylamphetamine (R)-isomer of 3,4-methylenedioxyethamphetamine (R)-methylenedioxyethylamphetamine (R,S)-N-ethyl-3,4-methylenedioxyamphetamine (S)-3,4-methylenedioxyethylamphetamine (S)-isomer of 3,4-methylenedioxyethamphetamine (S)-methylenedioxyethylamphetamine 1,3-benzodioxole-5-ethanamine, N-ethyl-alpha-methyl- 1,3-benzodioxole-5-ethanamine, N-ethyl-alpha-methyl-, hydrochloride (1:1) 3,4-methylenedioxyethamphetamine 3,4-methylenedioxyethylamphetamine 3,4-methylenedioxyethylamphetamine hydrochloride D-3,4-methylenedioxyethylamphetamine EVE (amphetamine) HCl of 3,4-methylenedioxyethamphetamine MDE (-)- MDE hydrochloride MDE, (+)- MDEA MDEA hydrochloride methylenedioxyethamphetamine methylenedioxyethamphetamine hydrochloride N-ethyl-3,4-methylenedioxyamphetamine N-ethyl-MDA N-MDE |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

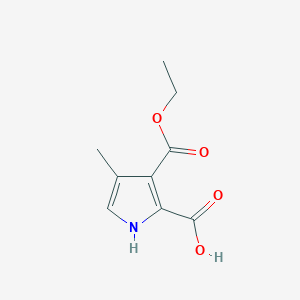
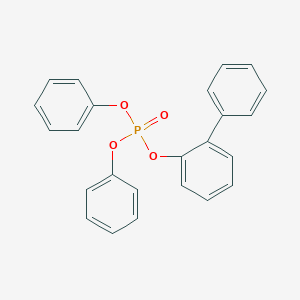
![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)
